molecular formula C16H36ClNO B12003475 N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride

N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride

Cat. No.: B12003475
M. Wt: 293.9 g/mol
InChI Key: ADNVBWOYSCOBHZ-UHFFFAOYSA-N
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Description

  • N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride, also known as BuHEBC, belongs to the class of quaternary ammonium compounds.
  • Its chemical structure features a butyl group (C4H9) attached to a central nitrogen atom, which is further connected to a hexyloxyethyl group (C6H13O) and a chloride ion (Cl^-).
  • BuHEBC is a cationic surfactant, commonly used in various applications due to its amphiphilic nature.
  • Preparation Methods

    • BuHEBC can be synthesized through quaternization of N-butyl-N-(2-(hexyloxy)ethyl)ethanamine with hydrochloric acid.
    • The reaction proceeds as follows:

      BuHEBC precursor+HClBuHEBC+Cl\text{BuHEBC precursor} + \text{HCl} \rightarrow \text{BuHEBC} + \text{Cl}^- BuHEBC precursor+HCl→BuHEBC+Cl−

    • Industrial production typically involves batch or continuous processes, ensuring high purity and yield.
  • Chemical Reactions Analysis

    • BuHEBC undergoes various reactions:

        Alkylation: The initial quaternization step involves alkylation of the amine precursor.

        Substitution: BuHEBC can participate in nucleophilic substitution reactions.

        Solubilization: Its amphiphilic properties allow it to solubilize hydrophobic compounds.

    • Common reagents include alkyl halides (e.g., bromides, iodides) and strong acids (e.g., HCl).
  • Scientific Research Applications

      Surfactant: BuHEBC finds use in emulsification, micelle formation, and dispersion.

      Biological Applications: It acts as a stabilizer in drug formulations and enhances drug delivery.

      Industry: Used in fabric softeners, detergents, and cosmetics.

  • Mechanism of Action

    • BuHEBC’s mechanism involves:

        Surface Activity: It reduces surface tension, aiding in emulsification and dispersion.

        Cell Membrane Interaction: BuHEBC can disrupt cell membranes due to its amphiphilic nature.

        Antimicrobial Properties: It exhibits bactericidal and fungicidal effects.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness of BuHEBC:

    Properties

    Molecular Formula

    C16H36ClNO

    Molecular Weight

    293.9 g/mol

    IUPAC Name

    dibutyl(2-hexoxyethyl)azanium;chloride

    InChI

    InChI=1S/C16H35NO.ClH/c1-4-7-10-11-15-18-16-14-17(12-8-5-2)13-9-6-3;/h4-16H2,1-3H3;1H

    InChI Key

    ADNVBWOYSCOBHZ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCOCC[NH+](CCCC)CCCC.[Cl-]

    Origin of Product

    United States

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